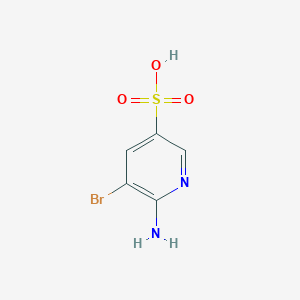

6-Amino-5-bromopyridine-3-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-5-bromopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364494 | |

| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247582-62-3 | |

| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Amino-5-bromopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-5-bromopyridine-3-sulfonic acid (CAS No. 247582-62-3), a key building block in organic synthesis with significant potential in medicinal chemistry. This document outlines its chemical and physical properties, potential synthetic routes, and relevant biological pathways, offering valuable insights for its application in research and drug development.

Core Chemical and Physical Properties

This compound is a pyridine derivative characterized by the presence of an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position.[1] This unique arrangement of functional groups imparts a balance of hydrophilic and hydrophobic properties, influencing its solubility and reactivity.

Structural and Identification Data

| Identifier | Value |

| CAS Number | 247582-62-3[1][2][3][4][5] |

| IUPAC Name | This compound[1][3][5] |

| Molecular Formula | C₅H₅BrN₂O₃S[1][2][3] |

| Molecular Weight | 253.07 g/mol [2][3] |

| InChI Key | AQPIHLQSXPSMHZ-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O[1][5] |

| Synonyms | 2-Amino-3-bromopyridine-5-sulfonic acid, 6-Amino-5-bromo-3-pyridinesulfonic acid[2][5] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid[1][6] |

| Melting Point | >250°C[1][2][6] |

| Density | 2.0±0.1 g/cm³[1][2] |

| Polar Surface Area (PSA) | 102 Ų[1][2][5] |

| XLogP3 | 1.45[2] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 1[1] |

| Solubility | Sparingly soluble in DMSO and Water[6] |

| Storage Conditions | Refrigerator, Sealed in dry, 2-8°C[2][6] |

Synthesis and Reactivity

A potential synthetic pathway could start from 2-aminopyridine, which is first sulfonated to form 6-aminopyridine-3-sulfonic acid. This intermediate can then be brominated to yield the final product.

References

- 1. This compound (247582-62-3) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 247582-62-3 [matrix-fine-chemicals.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound | C5H5BrN2O3S | CID 1580618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

physical and chemical properties of 6-Amino-5-bromopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-5-bromopyridine-3-sulfonic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental protocols, and visualizations to support their work.

Core Compound Properties

This compound is a substituted pyridine derivative containing an amino group, a bromine atom, and a sulfonic acid group attached to the pyridine ring. This combination of functional groups imparts a unique set of properties to the molecule, making it an interesting candidate for various applications in medicinal chemistry and materials science.

Structural and Identification Data

Proper identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 247582-62-3[2] |

| Molecular Formula | C₅H₅BrN₂O₃S[2] |

| Molecular Weight | 253.07 g/mol [2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O[1] |

| InChI | InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)[1] |

| InChIKey | AQPIHLQSXPSMHZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of a compound determine its behavior in various systems and are critical for designing experiments and formulating products.

| Property | Value |

| Physical State | Solid[3] |

| Melting Point | >250 °C[4] |

| Density (Predicted) | 2.0 ± 0.1 g/cm³[4] |

| pKa (Predicted) | -1.98 ± 0.50[5] |

| XLogP3 | 1.45[4] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 1[1] |

| Polar Surface Area | 102 Ų[1] |

| Solubility | Sparingly soluble in DMSO and Water.[5] |

Synthesis and Reactivity

Alternatively, a synthesis could commence with the sulfonation of 2-aminopyridine, followed by selective bromination at the 5-position.[3] The reactivity of the molecule is dictated by its functional groups. The sulfonic acid group can be converted to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides.[3] The amino group and the bromine atom also offer sites for further chemical modifications.[3]

Proposed Experimental Protocol: Synthesis of this compound

The following protocol is an adaptation of the synthesis of the related compound, 6-aminopyridine-3-sulfonic acid, and is provided as a guideline for researchers.

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid

-

Fuming Sulfuric Acid (Oleum)

-

Ice

-

Deionized Water

-

Ethanol

-

Aluminum powder (optional, as a catalyst)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum). The addition should be done slowly and with cooling to manage the exothermic reaction.

-

Optionally, a small amount of aluminum powder can be added as a catalyst.

-

Heat the reaction mixture to approximately 210°C and maintain this temperature for several hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood as sulfur oxides may be released.

-

The precipitate of this compound that forms is then collected by filtration.

-

Wash the collected solid with cold deionized water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from hot water or a suitable solvent system.

Safety Precautions:

This synthesis involves the use of highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Logical Workflow for the Proposed Synthesis

Potential Applications and Biological Significance

While no specific biological activities or signaling pathway involvements have been documented for this compound, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological properties.

Substituted pyridine and aminopyridine derivatives are known to exhibit diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[4][6] The introduction of a sulfonic acid or sulfonamide group can significantly modulate the physicochemical properties and biological activity of a parent molecule.[7] For instance, sulfonamides are a well-known class of antibacterial drugs.[8]

The presence of the bromine atom also offers a handle for further synthetic modifications, such as cross-coupling reactions, which are widely used in drug discovery to generate novel chemical entities. Given its structural features, this compound could serve as a valuable building block for the synthesis of new therapeutic agents. Further research is warranted to explore the biological and pharmacological potential of this compound and its derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data sheets for related compounds, it is advisable to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[9] For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifaceted chemical compound with a range of interesting physical and chemical properties. While its biological role remains to be elucidated, its structural features suggest potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational body of information to aid researchers in their exploration of this promising molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is encouraged to fully unlock its potential.

References

- 1. This compound | C5H5BrN2O3S | CID 1580618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 247582-62-3 [matrix-fine-chemicals.com]

- 3. This compound (247582-62-3) for sale [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

structure elucidation of 6-Amino-5-bromopyridine-3-sulfonic acid

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

6-Amino-5-bromopyridine-3-sulfonic acid is a substituted pyridine derivative. Its structure, featuring an amino group, a bromine atom, and a sulfonic acid moiety on a pyridine core, makes it a potentially versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is a critical first step in its characterization and application.

This guide provides a comprehensive overview of the analytical methodologies required to confirm the structure of this compound, integrating data from various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 247582-62-3 | [1][2][3][4] |

| IUPAC Name | This compound | [2][3][4] |

| Molecular Formula | C₅H₅BrN₂O₃S | [1][2][3][4] |

| Molecular Weight | 253.07 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O | [2][3][4] |

| InChIKey | AQPIHLQSXPSMHZ-UHFFFAOYSA-N | [1][2][4] |

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the sulfonic acid and amino groups, as well as potential π-stacking of the aromatic rings.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid (Off-White to Tan) | [3][5] |

| Melting Point | >250°C | [1][3][5] |

| Density | 2.0 ± 0.1 g/cm³ | [1][3] |

| Polar Surface Area | 101.66 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3][4] |

| Hydrogen Bond Acceptor Count | 5 | [3][4] |

| Solubility | Sparingly soluble in DMSO and Water | [5] |

| Storage Conditions | Refrigerator, Sealed in dry, 2-8°C | [1][5] |

Workflow for Structure Elucidation

The structural confirmation of a novel or synthesized compound like this compound follows a logical workflow. This process begins with acquiring the sample and proceeds through a series of spectroscopic analyses, culminating in the definitive assignment of its constitution and connectivity.

References

An In-depth Technical Guide to 6-Amino-5-bromopyridine-3-sulfonic acid

This technical guide provides a comprehensive overview of 6-Amino-5-bromopyridine-3-sulfonic acid, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its chemical reactivity.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is a pyridine derivative featuring three functional groups: an amino group at position 6, a bromine atom at position 5, and a sulfonic acid group at position 3.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O₃S |

| Molecular Weight | 253.08 g/mol [3] |

| CAS Number | 247582-62-3[1][2][3] |

| Physical State | Solid[3] |

| Melting Point | >250°C[3][4] |

| Density | 2.0 ± 0.1 g/cm³[3] |

| Polar Surface Area | 101.66 Ų |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 5[3] |

| Rotatable Bond Count | 1[3] |

| XLogP3-AA | -0.1[2][3] |

| LogP | 1.45[3] |

| Refractive Index | 1.669[3] |

| Exact Mass | 251.92043 Da[2][3] |

The high melting point suggests strong intermolecular forces within the solid state, likely due to hydrogen bonding and potential π-stacking interactions.[3] The LogP and polar surface area values indicate a balance between hydrophilicity and hydrophobicity.[3]

Synthesis and Experimental Protocol

While various synthetic strategies can be envisioned, a plausible route involves the sulfonation of 2-amino-5-bromopyridine. This approach is based on the known reactivity of pyridine derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

Fuming sulfuric acid (oleum)

-

Ice

-

Deionized water

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a fume hood, carefully add 2-amino-5-bromopyridine to a flask containing fuming sulfuric acid at a controlled temperature, typically between 0-5°C, with constant stirring.

-

After the initial addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature range of 120-150°C. The reaction progress should be monitored using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

The resulting precipitate is the crude product. Neutralize the acidic solution carefully with a sodium hydroxide solution to ensure complete precipitation.

-

Filter the precipitate and wash it with cold deionized water to remove any remaining acid and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.

-

Dry the purified product under vacuum.

Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Chemical Reactivity and Applications

The presence of multiple functional groups—an amino group, a bromine atom, and a sulfonic acid group—makes this compound a versatile building block in organic synthesis. The amino group can undergo various reactions, such as diazotization, and the bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, which are reactive intermediates. For instance, related 2-aminopyridine-3-sulfonyl chlorides can react with tertiary amines to form sulfonylethenamines.[3]

This compound's structural motifs are relevant in the design of novel pharmaceutical agents and functional materials.

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed sulfonation of 2-amino-5-bromopyridine.

References

Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Amino-5-bromopyridine-3-sulfonic acid, a valuable building block in medicinal chemistry and drug development. This document outlines two primary synthetic routes, detailing the necessary experimental protocols and summarizing key quantitative data. The logical flow of the synthesis and experimental setups are visualized through diagrams to facilitate understanding and implementation in a research and development setting.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through two main retrosynthetic pathways, both commencing from the readily available starting material, 2-aminopyridine. The choice of pathway may depend on reagent availability, scalability, and desired purity of the final product.

-

Pathway A: This route involves the initial sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid, followed by a regioselective bromination at the 5-position.

-

Pathway B: This alternative pathway begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then subjected to sulfonation at the 3-position.

The amino group at the 2-position (which is equivalent to the 6-position in the sulfonic acid nomenclature) is a strong activating group and directs electrophilic substitution to the ortho (3- and 5-positions) and para positions. The sulfonic acid group is deactivating, while the bromo group is deactivating but ortho, para-directing. The interplay of these electronic effects governs the regioselectivity of each synthetic step.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.

| Property | Value |

| CAS Number | 247582-62-3 |

| Molecular Formula | C₅H₅BrN₂O₃S |

| Molecular Weight | 253.08 g/mol |

| Physical State | Solid |

| Melting Point | >250 °C |

| Polar Surface Area | 101.66 Ų |

| LogP | 1.45 |

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed description of the two synthetic pathways, including step-by-step experimental protocols for the synthesis of the key intermediates and the final product.

Pathway A: Sulfonation Followed by Bromination

This pathway involves the formation of the sulfonic acid intermediate first, followed by the introduction of the bromine atom.

Diagram 1: Synthetic scheme for Pathway A.

3.1.1. Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

This procedure is adapted from the literature and involves the high-temperature sulfonation of 2-aminopyridine.[1]

Experimental Protocol:

-

In a suitable reaction vessel, a mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.

-

A small amount of aluminum powder is added to the mixture.

-

The reaction mixture is stirred and heated to 210°C for 5 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.

Quantitative Data:

| Parameter | Value |

| Reactants | 2-Aminopyridine, Concentrated Sulfuric Acid, Aluminum Powder |

| Temperature | 210°C |

| Reaction Time | 5 hours |

| Yield | Not explicitly reported, but described as a preparative method. |

3.1.2. Step 2: Bromination of 6-Aminopyridine-3-sulfonic acid

The following is a proposed protocol for the regioselective bromination of 6-aminopyridine-3-sulfonic acid. The strongly activating amino group is expected to direct the bromination to the ortho-position (C5).

Experimental Protocol:

-

Dissolve 6-aminopyridine-3-sulfonic acid (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is poured into a solution of sodium bisulfite to quench the excess bromine.

-

The precipitate is collected by filtration, washed with water, and dried to yield this compound.

Quantitative Data:

| Parameter | Value |

| Reactants | 6-Aminopyridine-3-sulfonic acid, Bromine, Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | To be determined by monitoring |

| Yield | To be determined experimentally |

Pathway B: Bromination Followed by Sulfonation

This pathway introduces the bromo substituent first, followed by the sulfonation of the resulting intermediate.

Diagram 2: Synthetic scheme for Pathway B.

3.2.1. Step 1: Synthesis of 2-Amino-5-bromopyridine

Several methods for the bromination of 2-aminopyridine have been reported. The use of N-bromosuccinimide (NBS) in acetone is a common and effective method.

Experimental Protocol:

-

Dissolve 2-aminopyridine (1 equivalent) in acetone in a reaction flask.

-

Cool the solution to 10°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[2]

Quantitative Data:

| Parameter | Value |

| Reactants | 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone |

| Temperature | 10°C |

| Reaction Time | 30 minutes |

| Yield | Up to 95% |

3.2.2. Step 2: Sulfonation of 2-Amino-5-bromopyridine

The following is a proposed protocol for the sulfonation of 2-amino-5-bromopyridine based on the sulfonation of similar aminopyridine derivatives. The amino group at C2 and the bromo group at C5 are expected to direct the electrophilic sulfonation to the C3 position.

Experimental Protocol:

-

In a suitable reaction vessel, carefully add 2-amino-5-bromopyridine (1 equivalent) to 20% oleum (fuming sulfuric acid) at 0°C.

-

Slowly warm the reaction mixture to room temperature and then heat to 120-140°C.

-

Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or calcium carbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Reactants | 2-Amino-5-bromopyridine, Oleum (20% SO₃ in H₂SO₄) |

| Temperature | 120-140°C |

| Reaction Time | To be determined by monitoring |

| Yield | To be determined experimentally |

Experimental Workflow Overview

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

Diagram 3: General experimental workflow.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound from 2-aminopyridine. Both pathways offer distinct advantages and the choice of route will depend on the specific requirements of the research or development project. The provided experimental protocols for the key steps serve as a foundation for the synthesis of this important chemical intermediate. It is recommended that the proposed protocols for the final bromination and sulfonation steps be optimized on a small scale to maximize yield and purity before scaling up. The structural and purity analysis of the final compound is crucial to ensure its suitability for downstream applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 6-amino-5-bromopyridine-3-sulfonic acid, a valuable building block in medicinal chemistry and drug development. This document details plausible synthetic pathways, experimental protocols for key transformations, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Its trifunctional nature, possessing amino, bromo, and sulfonic acid moieties, offers multiple points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery. This guide explores the two primary retrosynthetic approaches to this target molecule, starting from readily available 2-aminopyridine.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided below.

| Property | This compound | 2-Aminopyridine | 2-Amino-5-bromopyridine | 6-Aminopyridine-3-sulfonic acid |

| IUPAC Name | This compound | Pyridin-2-amine | 5-Bromopyridin-2-amine | 6-Aminopyridine-3-sulfonic acid |

| CAS Number | 247582-62-3[1][2][3] | 504-29-0 | 1072-97-5 | 56295-31-7 |

| Molecular Formula | C₅H₅BrN₂O₃S[1][2][3] | C₅H₆N₂ | C₅H₅BrN₂ | C₅H₆N₂O₃S |

| Molecular Weight | 253.07 g/mol [1][2][3] | 94.11 g/mol | 173.01 g/mol | 174.18 g/mol |

| Melting Point | >250°C[1] | 57-60°C | 137-139°C | >300°C |

| Appearance | Off-White to Tan Solid[4] | White to yellow crystalline solid | Off-white to pale yellow crystalline powder | White to off-white powder |

Synthetic Strategies

Two primary synthetic routes are proposed for the synthesis of this compound, both commencing from 2-aminopyridine.

Route 1: Sulfonation followed by Bromination

This strategy involves the initial sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid, followed by a regioselective bromination at the 5-position.

Route 2: Bromination followed by Sulfonation

This approach begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then subjected to sulfonation at the 3-position. A variation of this route could involve the synthesis of 2-amino-3-bromopyridine and its subsequent sulfonation.

The following sections provide detailed experimental protocols for the key steps in these synthetic pathways.

Experimental Protocols

Route 1: Sulfonation followed by Bromination

Step 1a: Synthesis of 6-Aminopyridine-3-sulfonic acid from 2-Aminopyridine

This protocol is adapted from the method described by Singh et al.[5]

Reaction:

Materials:

-

2-Aminopyridine (1 mole)

-

Concentrated Sulfuric Acid (3 moles)

-

Aluminum powder (small amount)

-

Ethanol

-

Crushed ice

-

Hot water

Procedure:

-

In a suitable reaction vessel, a mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.

-

A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.

-

The reaction mixture is heated to 210°C and maintained at this temperature for approximately 5 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration and washed. The mother liquor can be processed to obtain further fractions of the product.

-

The crude product is recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1 mole 2-Aminopyridine : 3 moles H₂SO₄ | [5] |

| Temperature | 210°C | [5] |

| Reaction Time | 5 hours | [5] |

| Yield | Not explicitly stated | [5] |

Step 1b: Proposed Synthesis of this compound by Bromination

Proposed Reaction:

Proposed Procedure:

-

Dissolve 6-aminopyridine-3-sulfonic acid (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification, likely involving recrystallization due to the polar nature of the product.

Route 2: Bromination followed by Sulfonation

Step 2a: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine

Several methods are reported for this transformation. A high-yield method using N-Bromosuccinimide (NBS) is presented here, adapted from Li et al.[8]

Reaction:

Materials:

-

2-Aminopyridine (5.3 mmol)

-

N-Bromosuccinimide (NBS) (5.6 mmol)

-

Acetone (5 mL)

-

90% Ethanol

Procedure:

-

A mixture of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL) is cooled to 10°C.

-

NBS (1.0 g, 5.6 mmol) is added dropwise over 0.5 hours, maintaining the temperature at 10°C.

-

The mixture is stirred for an additional 0.5 hours.

-

The solvent is removed by evaporation under vacuum.

-

The residue is recrystallized from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1 eq. 2-Aminopyridine : 1.06 eq. NBS | [8] |

| Temperature | 10°C | [8] |

| Reaction Time | 1 hour | [8] |

| Yield | 95.0% | [8] |

| Purity | 97.0% | [8] |

Alternative Step 2a: Synthesis of 2-Amino-3-bromopyridine from 2-Aminopyridine

This protocol is based on a patent by an undisclosed author.[9]

Reaction:

Procedure:

-

Dissolve 2-aminopyridine in an organic solvent and stir at 0°C.

-

Add half of the total liquid bromine.

-

Warm the mixture to 10-20°C and add acetic acid dropwise.

-

Cool the mixture to below 0°C and add the remaining half of the liquid bromine.

-

Increase the temperature and allow the reaction to proceed for a specified time.

-

Adjust the pH to neutral with sodium hydroxide solution.

-

Extract the product with water and concentrate under vacuum to obtain 2-amino-3-bromopyridine.[9]

Step 2b: Proposed Synthesis of this compound by Sulfonation

A specific protocol for the sulfonation of 2-amino-5-bromopyridine is not explicitly detailed in the searched literature. However, a plausible method can be derived from general sulfonation procedures for aminopyridines, such as the sulfonation of 2-aminopyridine itself.[5] The amino group at the 2-position and the bromo group at the 5-position are both ortho, para-directing. The sulfonation is expected to occur at the 3-position, which is ortho to the strongly activating amino group.

Proposed Reaction:

Proposed Procedure:

-

Carefully add 2-amino-5-bromopyridine (1 equivalent) to fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0-10°C).

-

Slowly heat the reaction mixture to a temperature typically in the range of 150-220°C.

-

Maintain the temperature and stir for several hours, monitoring the reaction progress.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated product would be collected by filtration, washed with cold water, and purified by recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

Conclusion

This technical guide outlines two viable synthetic pathways for the preparation of this compound from 2-aminopyridine. While detailed experimental procedures for the synthesis of key intermediates are provided, the final conversion steps are proposed based on established chemical principles and analogous reactions. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale synthesis of this versatile chemical building block. Further optimization of the proposed final steps will be necessary to achieve high yields and purity of the target compound.

References

- 1. This compound (247582-62-3) for sale [vulcanchem.com]

- 2. This compound | C5H5BrN2O3S | CID 1580618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 247582-62-3 [matrix-fine-chemicals.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijssst.info [ijssst.info]

- 9. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid functional group to the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, has been a long-standing pursuit in synthetic chemistry. From its initial discovery under harsh, almost alchemical conditions, to modern methodologies that offer exquisite control over regioselectivity, the story of pyridine sulfonation is one of persistent innovation.[1] This technical guide delves into the core of this transformation, providing a historical overview, detailed experimental protocols for key methods, and a summary of the quantitative data that underscores the evolution of this critical reaction.

A Historical Perspective: Taming a Reluctant Ring

The inherent electron-deficient nature of the pyridine ring makes it notoriously resistant to electrophilic aromatic substitution, the classical pathway for sulfonation.[1] The nitrogen atom, being basic, readily protonates under the strongly acidic conditions required for sulfonation, further deactivating the ring towards electrophilic attack.[1]

The first documented success in this challenging endeavor was reported by O. Fischer in 1882.[1][2][3][4] His pioneering work, while groundbreaking, required brutal reaction conditions. Pyridine was heated with concentrated sulfuric acid in a sealed tube at a staggering 300-350°C for 24 hours.[1][2] This process afforded pyridine-3-sulfonic acid in a modest 50% yield.[1][2][4] The extreme conditions not only posed significant practical challenges but also limited the scope of the reaction to only the most robust substrates.[1]

A significant breakthrough came in 1943 when S. M. McElvain and his colleagues discovered that the addition of a catalytic amount of mercuric sulfate could dramatically improve the reaction.[1][2] This innovation allowed the reaction temperature to be lowered to a more manageable 225-230°C while simultaneously increasing the yield of pyridine-3-sulfonic acid to around 70%.[1][2][5][6][7] The use of a mercury catalyst became the standard for decades, though the toxicity of mercury and the harsh reaction conditions still presented considerable drawbacks.[1]

These early methods exclusively yielded the 3-substituted isomer.[1] The mechanism of electrophilic sulfonation on the pyridine ring dictates this regioselectivity. Attack at the 3-position leads to a more stable carbocation intermediate compared to attack at the 2- or 4-positions, where the positive charge would be destabilizingly close to the electronegative nitrogen atom.[1][8]

The Modern Era: Pathways to Precision and Milder Conditions

The demand for precisely functionalized pyridine derivatives, particularly in drug discovery, has driven the development of more sophisticated and milder sulfonation methods.[1] These modern approaches often circumvent the challenges of direct electrophilic substitution.

Indirect Sulfonation via Pyridine-N-Oxide

One effective strategy involves the use of a pyridine-N-oxide intermediate. The N-oxide is more susceptible to electrophilic attack than pyridine itself.[1] This multi-step approach involves:

-

Oxidation: Conversion of a substituted pyridine (e.g., 3-chloropyridine) to its corresponding N-oxide.[2]

-

Sulfonation: Reaction of the N-oxide with a sulfonating agent, such as sodium bisulfite, at a more moderate temperature (e.g., 145°C).[1][2][9]

-

Reduction: Catalytic reduction of the N-oxide, typically with Raney nickel and hydrogen, to yield the desired pyridine sulfonic acid.[2][3][9]

This pathway not only avoids the extremely high temperatures and pressures of early methods but also provides a route to heavy-metal-free pyridine-3-sulfonic acid.[2][3]

Advanced C-H Functionalization Strategies

More recent innovations have focused on novel activation strategies that offer unprecedented regiocontrol.

-

Ruthenium-Catalyzed Meta Sulfonation: A catalytic method for the meta sulfonation of 2-phenylpyridines has been developed using (arene)ruthenium(II) complexes. The 2-pyridyl group acts as a directing group, facilitating the formation of a stable Ru-Caryl σ bond that induces a strong para-directing effect, leading to sulfonation at the position meta to the chelating group.[10]

-

Electrochemical Meta-Sulfonylation: A complementary electrochemical approach allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates.[11][12] This method proceeds through a redox-neutral dearomatization-rearomatization strategy, offering exclusive regiocontrol and broad substrate compatibility.[11][12]

-

Activation with Triflic Anhydride: In a departure from classical electrophilic substitution, recent methodologies have focused on activating the pyridine ring towards nucleophilic attack. One such approach involves the initial activation of pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt, allowing for selective introduction of a sulfonyl group at the C4-position.[1]

Quantitative Data Summary

The evolution of pyridine sulfonation methods is clearly reflected in the changing reaction parameters and improved yields over time.

| Method | Year | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Catalyst |

| Fischer Method | 1882 | Pyridine, conc. H₂SO₄ | 300-350 | 24 | Pyridine-3-sulfonic acid | 50 | None |

| McElvain et al. | 1943 | Pyridine, Fuming H₂SO₄ | 225-230 | 12-14 | Pyridine-3-sulfonic acid | ~70 | HgSO₄ |

| Indirect (N-Oxide) | - | 3-Chloro-pyridine-N-oxide, NaHSO₃ | 145 | 17 | Pyridine-3-sulfonic acid | 77-80 | None (reduction step uses Raney Ni) |

| Electrochemical | Recent | Pyridines, Sodium Sulfinates | Room Temp. | 1.5 | meta-Sulfonated Pyridines | Moderate to Good | None |

Experimental Protocols

Mercury-Catalyzed Sulfonation of Pyridine (Adapted from historical accounts)[1][13][14]

Materials:

-

Pyridine

-

Fuming sulfuric acid (oleum)

-

Mercury(II) sulfate (HgSO₄)

-

Ethanol

-

Ice

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Carefully charge the flask with 750 parts by weight of fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath.[13]

-

Slowly add 250 parts by weight of pyridine dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 75°C.[13][14]

-

After the addition of pyridine is complete, add a catalytic amount of mercury(II) sulfate.[1][13]

-

Sulfonation: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[13] Periodical additions of small amounts of oleum and catalyst during the heating phase have been reported to improve yields.[14]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[13]

-

Under cooling, cautiously pour the reaction mixture into ethanol or onto crushed ice. This will cause the product to precipitate.[1][13]

-

Cool the mixture further to ensure maximum precipitation of the crystals.

-

Purification: Collect the precipitated 3-pyridinesulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.[13]

Indirect Synthesis of Pyridine-3-sulfonic Acid via 3-Chloropyridine-N-Oxide[2][3][9]

Step A: Sulfonation of 3-Chloropyridine-N-oxide

Materials:

-

3-Chloropyridine-N-oxide

-

Sodium bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Dissolve sodium bisulfite (or sulfite) in water. For the bisulfite method, adjust the pH to 9-9.5 with sodium hydroxide.[1][9]

-

Add raw 3-chloro-pyridine-N-oxide to the solution.

-

Heat the mixture in an autoclave to 145°C for 17 hours. A pressure of 4 to 5 bars will develop.[3][9]

-

After cooling, the resulting solution contains pyridine-3-sulfonic acid-N-oxide and can be used directly in the next step.

Step B: Catalytic Reduction of Pyridine-3-sulfonic acid-N-oxide

Materials:

-

Solution from Step A

-

Sodium hydroxide (NaOH)

-

Raney nickel

-

Hydrogen gas

Procedure:

-

Adjust the solution from Step A to be alkaline with sodium hydroxide.[9]

-

In a nitrogen atmosphere, add Raney nickel catalyst to the suspension.[9]

-

Transfer the suspension to an autoclave. Heat to 100-110°C.[9]

-

Pressurize the autoclave with hydrogen gas (approx. 7 bars) and maintain hydrogenation for 16 hours.[3][9]

-

After cooling and venting, filter off the catalyst.[9]

-

The pyridine-3-sulfonic acid can be isolated from the filtrate by acidification and crystallization, followed by purification via recrystallization from water/ethanol.[2]

Visualizations

Caption: Mechanism of direct electrophilic sulfonation of pyridine.

Caption: Workflow for the indirect synthesis of pyridine-3-sulfonic acid.

Caption: Logical evolution of pyridine sulfonation methodologies.

References

- 1. benchchem.com [benchchem.com]

- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 3. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 4. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Question. Propose a mechanism for the sulfonation of pyridine, and point .. [askfilo.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Emerging Role of 6-Amino-5-bromopyridine-3-sulfonic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized heterocyclic compound that is gaining recognition as a versatile starting material in the synthesis of novel therapeutic agents. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a sulfonic acid moiety on a pyridine scaffold, offers a rich platform for chemical modifications and the construction of complex molecular architectures. This document provides an overview of its potential applications, particularly in the development of kinase inhibitors, and outlines general synthetic strategies and protocols.

The pyridine ring is a common motif in a vast array of FDA-approved drugs, and its derivatives are central to the development of treatments for cancer and inflammatory conditions. The strategic placement of the amino and bromo substituents on the this compound backbone allows for a diverse range of chemical transformations. The amino group can be readily acylated, alkylated, or utilized in coupling reactions, while the bromine atom serves as a key handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. Furthermore, the sulfonic acid group can be converted into a sulfonyl chloride, a highly reactive intermediate for the synthesis of sulfonamides, a well-established pharmacophore in numerous drug classes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.[1]

| Property | Value |

| CAS Number | 247582-62-3 |

| Molecular Formula | C₅H₅BrN₂O₃S |

| Molecular Weight | 253.08 g/mol |

| Appearance | Off-White to Tan Solid |

| Melting Point | >250 °C |

| Solubility | Sparingly soluble in DMSO and Water |

Application in Kinase Inhibitor Synthesis

While specific, publicly available examples of marketed drugs synthesized directly from this compound are limited, its structural motifs are highly relevant to the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme. The versatile chemistry of this compound makes it an attractive starting point for the synthesis of such compounds.

A general workflow for the utilization of this compound in the synthesis of kinase inhibitors is outlined below.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound. These should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: Conversion of this compound to 6-Amino-5-bromopyridine-3-sulfonyl chloride

This protocol describes the activation of the sulfonic acid group to a more reactive sulfonyl chloride, a crucial step for the synthesis of sulfonamides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2-3 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 6-Amino-5-bromopyridine-3-sulfonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol outlines the reaction of the sulfonyl chloride with an amine to form a sulfonamide.

Materials:

-

Crude 6-Amino-5-bromopyridine-3-sulfonyl chloride from Protocol 1

-

Primary or secondary amine (1.0-1.2 eq)

-

Triethylamine (TEA) or another suitable base (2-3 eq)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude 6-Amino-5-bromopyridine-3-sulfonyl chloride in anhydrous DCM.

-

To this solution, add the desired amine followed by the dropwise addition of triethylamine at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituted pyridine with a boronic acid to introduce aryl or heteroaryl diversity.

Materials:

-

6-Amino-5-(substituted)-pyridine-3-sulfonamide derivative (from Protocol 2)

-

Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DME)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine the 6-Amino-5-(substituted)-pyridine-3-sulfonamide derivative (1.0 eq), the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final coupled product.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

While a specific drug derived from this compound targeting this pathway is not yet established, the structural features of its potential derivatives make the PI3K/Akt/mTOR pathway a plausible target. This pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.

Conclusion

This compound represents a promising and highly versatile building block for the synthesis of novel, biologically active compounds. Its trifunctional nature allows for the systematic and diverse elaboration of the pyridine core, making it a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The protocols outlined herein provide a general framework for the chemical manipulation of this compound, with a particular focus on its potential application in the development of kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of bromopyridine derivatives with various arylboronic acids. This reaction is a fundamental and widely utilized transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. These structural motifs are prevalent in a vast array of medicinally important compounds and functional materials.[1][2][3][4][5]

The Suzuki-Miyaura coupling is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1][6] However, the electronic properties of the pyridine ring and the presence of various substituents can influence reactivity. For instance, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[1][7] Therefore, careful optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields of the desired coupled products.[1][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids, providing an indication of expected yields under different conditions.

Table 1: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine Analog with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 95 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 92 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 88 |

| 4 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)-2-methylpyridin-3-amine | 90 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-amine | 85 |

Reaction conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₃PO₄ (2.0 eq), 1,4-dioxane/H₂O (4:1), 80-90 °C, 12-24 h.[1]

Table 2: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 88 |

| 4 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 82 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 |

Data compiled from representative procedures. Conditions may vary.

Table 3: Optimization of Suzuki-Miyaura Coupling for 3-Bromopyridine [8]

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | EtOH/H₂O | 75 |

| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | 82 |

| 3 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | EtOH/H₂O | 85 |

| 4 | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 78 |

Reaction with potassium phenyltrifluoroborate.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid.[1][2][9][10] Optimization of specific parameters may be required for different substrates.

Materials:

-

Bromopyridine derivative (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)[11]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.02-0.05 eq)[1][2]

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene/water)[1][3]

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add the bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[1]

-

Add the palladium catalyst and ligand (if applicable).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[1][9]

-

Add the degassed solvent system via syringe. A common ratio is a 4:1 mixture of organic solvent to water.[1]

-

Stir the reaction mixture at a temperature ranging from 80-110 °C.[11]

-

Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Reactions are typically complete within 8-24 hours.[1][9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][9]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.[9]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1]

Materials:

-

Bromopyridine derivative (1.0 eq)

-

Arylboronic acid (1.5 eq)[1]

-

Palladium catalyst and ligand

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)[1]

-

Microwave-safe solvent (e.g., 1,4-dioxane/water, DMF, ethanol/water)[1]

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the bromopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[1]

-

Add the palladium catalyst and ligand.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal conditions should be determined for each specific substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.[1]

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Sulfonation of 2-Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the sulfonation of 2-aminopyridine derivatives. The information is intended to guide researchers in the synthesis of sulfonated aminopyridine compounds, which are valuable intermediates in pharmaceutical and materials science.

Introduction

The sulfonation of 2-aminopyridine derivatives is a key electrophilic aromatic substitution reaction. The electron-donating amino group activates the pyridine ring, directing the incoming sulfo group primarily to the 5-position. However, reaction conditions can be harsh and require careful control to achieve desired regioselectivity and yields while minimizing side reactions. This document outlines established methods using common sulfonating agents such as fuming sulfuric acid (oleum) and chlorosulfonic acid.

Reaction Mechanism and Regioselectivity

The sulfonation of 2-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO₃), is generated in situ from oleum or chlorosulfonic acid. The amino group at the 2-position directs the electrophilic attack to the electron-rich positions of the pyridine ring. Due to steric hindrance and electronic effects, the sulfonation of 2-aminopyridine preferentially occurs at the 5-position.

Under strongly acidic conditions, the amino group is protonated, which deactivates the ring towards electrophilic attack. This necessitates the use of strong sulfonating agents and often elevated temperatures to drive the reaction to completion.

Experimental Protocols

Protocol 1: Sulfonation of 2-Aminopyridine using Fuming Sulfuric Acid (Oleum)

This protocol describes the synthesis of 2-aminopyridine-5-sulfonic acid.[1][2]

Materials:

-

2-Aminopyridine

-

Fuming sulfuric acid (oleum)

-

Ice

-

Cold industrial methylated spirit (IMS) or ethanol

Procedure:

-

In a well-ventilated fume hood, carefully add 2-aminopyridine (80 g, 0.85 mol) in batches over 30 minutes to fuming sulfuric acid (320 g) in a suitable reaction vessel.

-

Heat the resulting mixture to 140°C and maintain this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto ice (200 g) with continuous stirring in an ice/salt bath. Continue stirring for 2 hours.

-

The resulting suspension is filtered to separate the solid product.

-

Wash the collected solids sequentially with ice-cold water (200 mL) and cold industrial methylated spirit (200 mL).

-

Dry the solid product to obtain 2-aminopyridine-5-sulfonic acid.

Protocol 2: General Procedure for Sulfonation of Aminopyridines using Chlorosulfonic Acid

This protocol is adapted from methods for sulfonating 4-aminopyridine and can be optimized for 2-aminopyridine derivatives.[3]

Materials:

-

2-Aminopyridine derivative

-

Anhydrous aprotic solvent (e.g., dichloromethane - DCM)

-

Chlorosulfonic acid

-

Ice

-

Base for quenching (e.g., triethylamine or sodium bicarbonate solution)

Procedure:

-

In a fume hood, dissolve the 2-aminopyridine derivative in an anhydrous aprotic solvent in a three-neck flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add chlorosulfonic acid dropwise to the cooled solution via the dropping funnel with vigorous stirring. Caution: This reaction is exothermic; maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully quench the reaction by pouring it into a stirred mixture of ice and a suitable base to neutralize the excess acid.

-

The product can be isolated by extraction or filtration, depending on its solubility characteristics. Further purification may be achieved by recrystallization.

Data Presentation

Table 1: Reaction Conditions for the Sulfonation of 2-Aminopyridine

| Parameter | Method 1: Fuming Sulfuric Acid[1][2] |

| Starting Material | 2-Aminopyridine |

| Sulfonating Agent | Fuming sulfuric acid (oleum) |

| Solvent | Fuming sulfuric acid (acts as reagent and solvent) |

| Temperature | 140°C |

| Reaction Time | 4 hours |

| Work-up | Quenching on ice, filtration, washing with cold water and IMS |

| Product | 2-Aminopyridine-5-sulfonic acid |

Table 2: General Reaction Conditions for the Sulfonation of Aminopyridines with Chlorosulfonic Acid

| Parameter | Method 2: Chlorosulfonic Acid[3] |

| Starting Material | Aminopyridine derivative |

| Sulfonating Agent | Chlorosulfonic acid |

| Solvent | Anhydrous aprotic solvent (e.g., DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Several hours (requires monitoring) |

| Work-up | Quenching with ice/base, extraction/filtration |

| Product | Sulfonated aminopyridine derivative |

Mandatory Visualizations

Caption: General mechanism for the sulfonation of 2-aminopyridine.

Caption: Experimental workflow for sulfonation using oleum.

Caption: Decision tree for selecting sulfonation conditions.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various medicinally important heterocyclic compounds. The methodologies highlighted herein leverage modern synthetic techniques, including microwave-assisted synthesis and multicomponent reactions, to afford high yields and operational simplicity.

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Introduction:

1,2,4-triazoles are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of these scaffolds, significantly reducing reaction times and improving yields compared to conventional heating methods.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol is adapted from a microwave-assisted, one-pot synthesis.[3]

Workflow:

Caption: General workflow for the microwave-assisted synthesis of 1,2,4-triazoles.

Materials:

-

Substituted amide

-

Hydrazine hydrate or substituted hydrazine

-

Appropriate solvent (e.g., n-butanol) or solvent-free conditions

-

Microwave reactor

Procedure:

-

In a 10 mL microwave reaction vessel, combine the amide (1.0 mmol), hydrazine (1.2 mmol), and solvent (3 mL), if applicable.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 5-30 minutes).[3]

-

After the reaction is complete, cool the vessel to room temperature.

-

The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by filtration and recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,2,4-triazole derivative.

Quantitative Data Summary:

| Entry | Amide Derivative | Hydrazine | Conditions | Time (min) | Yield (%) | Reference |

| 1 | N-Benzoylbenzamide | Hydrazine hydrate | 150 °C, Solvent-free | 5 | 92 | [3] |

| 2 | N-(4-Chlorobenzoyl)benzamide | Hydrazine hydrate | 150 °C, Solvent-free | 7 | 88 | [3] |

| 3 | N-(4-Methylbenzoyl)benzamide | Phenylhydrazine | 160 °C, n-Butanol | 10 | 85 | [3] |

| 4 | N-Acetyl-4-nitrobenzamide | Hydrazine hydrate | 140 °C, Solvent-free | 8 | 95 | [3] |

Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Introduction:

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including antimicrobial and anticancer properties.[4][5] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of these complex molecules in a single step from simple starting materials.[6][7]

Experimental Protocol: General Procedure for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is based on a catalyst-free, multicomponent reaction.[7]

Workflow:

Caption: Workflow for the one-pot synthesis of pyrano[2,3-c]pyrazoles.

Materials:

-

Aromatic aldehyde

-

Malononitrile

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL) is prepared.

-

The reaction mixture is stirred at room temperature for a specified time or refluxed until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The collected solid is washed with cold ethanol and dried to afford the pure pyrano[2,3-c]pyrazole derivative.

Quantitative Data Summary:

| Entry | Aromatic Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | None | Ethanol, Reflux | 2 | 95 | [7] |

| 2 | 4-Chlorobenzaldehyde | None | Ethanol, Reflux | 2.5 | 92 | [7] |

| 3 | 4-Methoxybenzaldehyde | None | Ethanol, Reflux | 1.5 | 96 | [7] |

| 4 | 4-Nitrobenzaldehyde | SnCl₂ | Microwave, 80 °C | 0.4 | 88 | [5] |

Ultrasound-Assisted Synthesis of Benzothiazole Derivatives

Introduction:

Benzothiazoles are a vital class of sulfur- and nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial and anticancer activities.[8] The use of ultrasound irradiation in their synthesis provides a green and efficient alternative to conventional methods, often leading to shorter reaction times and higher yields under milder conditions.[9][10][11]

Experimental Protocol: General Procedure for the Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles

This protocol describes a solvent-free, ultrasound-assisted condensation.[10]

Materials:

-

2-Aminothiophenol

-

Substituted aldehyde

-

Ultrasonic probe or bath

Procedure:

-

In a reaction vessel, add 2-aminothiophenol (3.0 mmol) and the corresponding aldehyde (3.0 mmol).

-

Irradiate the mixture with an ultrasonic probe at a specified power (e.g., 51 W) or in an ultrasonic bath for 20 minutes at room temperature.[10]

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the crude product is purified by column chromatography on silica gel to give the pure 2-substituted benzothiazole.

Quantitative Data Summary:

| Entry | Aldehyde | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ultrasound Probe, 51 W, RT | 20 | 83 | [10] |

| 2 | 4-Chlorobenzaldehyde | Ultrasound Probe, 51 W, RT | 20 | 78 | [10] |

| 3 | 4-Methoxybenzaldehyde | Ultrasound Probe, 51 W, RT | 20 | 81 | [10] |

| 4 | 2-Nitrobenzaldehyde | Ultrasound Bath, RT | 30 | 75 | [9] |

Signaling Pathway Application

Conceptual Signaling Pathway Inhibition:

Many synthesized heterocyclic compounds are investigated as potential inhibitors of specific enzymes or receptors within cellular signaling pathways implicated in diseases like cancer. For example, a common target is the kinase signaling cascade.

Caption: Potential mechanism of action for a heterocyclic compound as a kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction